

RU 58841: A Technical Guide to Synthesis and Chemical Characterization

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions.[1][2][3] Developed in the 1980s by Roussel Uclaf, this compound acts as a competitive antagonist at the androgen receptor, making it a subject of research for topical treatments of conditions like androgenetic alopecia and acne.[1][4][5] This technical guide provides an in-depth overview of the synthesis and chemical characterization of **RU 58841**, presenting detailed experimental protocols and quantitative data for researchers and drug development professionals.

Chemical Properties and Characterization

RU 58841 is a white to off-white crystalline solid.[3][6] A comprehensive summary of its chemical and physical properties is provided below.

Physicochemical Data



Property	Value	Reference	
IUPAC Name	4-[3-(4-Hydroxybutyl)-4,4- dimethyl-2,5-dioxo-1- imidazolidinyl]-2- (trifluoromethyl)benzonitrile		
CAS Number	154992-24-2 [1]		
Molecular Formula	C17H18F3N3O3	[1]	
Molecular Weight	369.34 g/mol	[1]	
Melting Point	102-103 °C	[7][8]	
Appearance	White to off-white powder/crystalline solid	[3][6]	
Purity	≥98% [6]		
Storage	-20°C for long-term storage	[6][9]	
Stability	≥ 4 years at -20°C	[6]	

Solubility Data

RU 58841 exhibits solubility in various organic solvents but is sparingly soluble in aqueous solutions.[3][6] For aqueous buffers, it is recommended to first dissolve the compound in ethanol.[6]

Solvent	Solubility	Reference
Ethanol	~33 mg/mL	[6]
Dimethylformamide (DMF)	~33 mg/mL	[6]
Dimethyl sulfoxide (DMSO)	~25 mg/mL	[6]
1:5 solution of ethanol:PBS (pH 7.2)	~0.16 mg/mL	[6]



Spectral Data

Technique	Data	Reference
UV/Vis (λmax)	262 nm	[6]
Infrared (IR) (cm ⁻¹)	3628 (OH), 2236 (C≡N), 1778- 1724 (C=O), 1615-1575-1505 (aromatic)	[7]
¹H NMR (300 MHz, CDCl₃) δ (ppm)	1.52 (6H, s, CH ₃), 1.64 (2H, m, CH ₂ -3), 1.82 (2H, m, CH ₂ -2), 2.12 (1H, s, OH), 3.39 (2H, t, CH ₂ -1, J=6), 3.68 (2H, t, CH ₂ -4, J=6), 7.89 (d, ArH ₅ , J=8), 7.98 (dd, ArH ₆ , J=2, J=8), 8.13 (d, ArH ₂ , J=2)	[7]
High-Resolution Mass Spectrometry (HRMS) GC-(EI) TOF-	Calculated for C ₁₇ H ₁₈ F ₃ N ₃ O ₃ (M): 369.1300, Observed: 369.1294	[7]

Elemental Analysis

Element	Calculated (%)	Found (%)	Reference
С	55.28	55.19	[7]
н	4.91	4.84	[7]
N	11.38	11.28	[7]
F	15.43	-	[7]

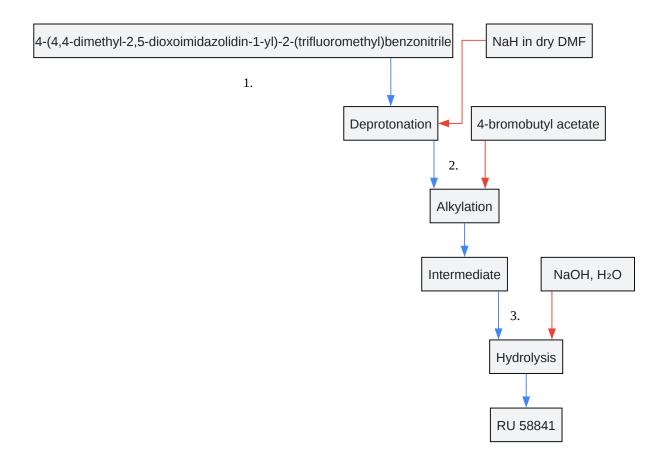
Synthesis of RU 58841

There are two primary synthetic routes for **RU 58841**. The traditional method involves the use of phosgene, while a more recent, alternative synthesis avoids this toxic reagent.[10][11]

Traditional Synthesis Pathway



The traditional synthesis of **RU 58841** starts from 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.[7]



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Traditional Synthesis Workflow for **RU 58841**.

• Deprotonation: Dissolve 1.00 g (3.37 mmol) of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2- (trifluoromethyl)benzonitrile in 25 mL of dry N,N-dimethylformamide (DMF).[7] In a separate flask, wash 280 mg (7.00 mmol) of a 60% NaH suspension in mineral oil twice with 5 mL of

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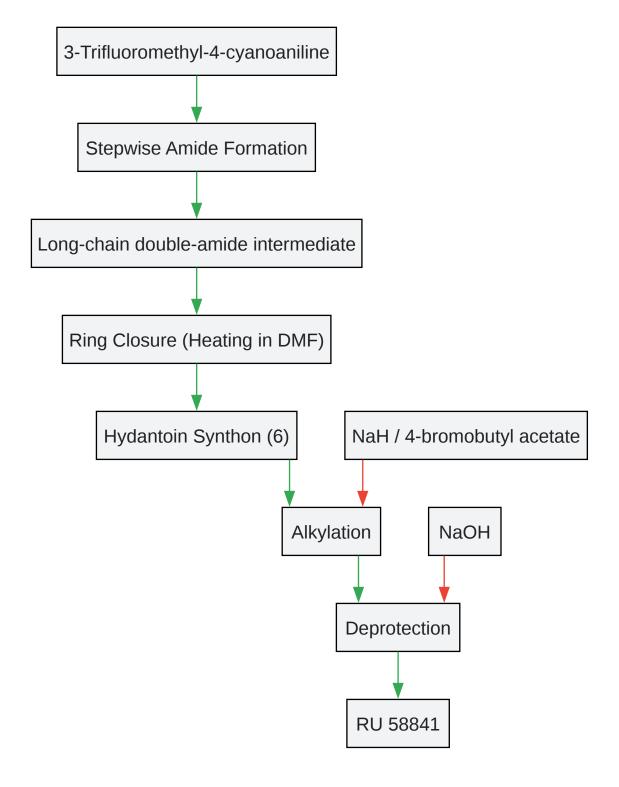
dry n-hexane.[7] Add the benzonitrile solution to the NaH suspension and stir for 15 minutes until hydrogen gas evolution ceases.[7]

- Alkylation: Add 680 mg (3.49 mmol) of 4-bromobutyl acetate to the reaction mixture and wash with an additional 25 mL of dry DMF.[7] Heat the mixture to 50°C and stir for 2 hours.[7]
- Hydrolysis and Purification: Add a 200 mg pellet of NaOH and 45 mL of deionized water.[7]
 Evaporate the DMF and water to yield the crude product. Purify the residue by
 chromatography on silica gel using a methylene chloride-acetone (9:1) eluent.[7]
 Crystallization from isopropyl ether affords the final product, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (RU 58841).[7]

Alternative Phosgene-Free Synthesis

An alternative synthesis has been developed to avoid the use of highly toxic phosgene.[10] This method involves the stepwise construction of the hydantoin moiety around 3-trifluoromethyl-4-cyanoaniline.[10]





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Alternative Phosgene-Free Synthesis of RU 58841.

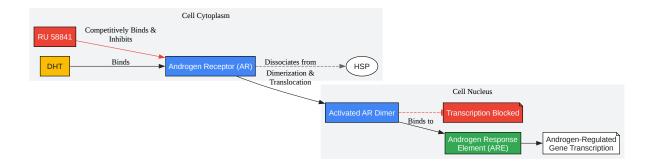
This six-step synthesis begins with 3-trifluoromethyl-4-cyanoaniline and proceeds through a long-chain double-amide intermediate.[10] The key steps are:



- Intermediate Formation: A series of reactions are performed to construct a double-amide intermediate from the starting aniline.[10]
- Ring Closure: The intermediate undergoes ring closure upon heating in DMF at 110°C for 7 hours to form the hydantoin synthon.[10]
- Alkylation and Deprotection: The hydantoin synthon is then alkylated using NaH and 4-bromobutyl acetate, followed by deprotection with NaOH in the same pot to yield RU 58841.
 [10] This alternative route achieves an overall yield of 33% on a small scale and avoids the need for flash chromatography.[10]

Mechanism of Action: Signaling Pathway

RU 58841 functions as a non-steroidal antiandrogen by competitively binding to the androgen receptor (AR).[12][13] This prevents the binding of androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to androgen-regulated gene expression.[4][5]



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Mechanism of Action of RU 58841 at the Androgen Receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of **RU 58841**. The data presented, including physicochemical properties, spectral analyses, and detailed synthetic protocols for both traditional and alternative routes, serves as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of its mechanism of action as a competitive androgen receptor antagonist underscores its therapeutic potential. Further research and clinical investigation are warranted to fully explore the applications of this compound.

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